molecular formula C7H6BF3KNO3 B7971189 Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide

Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide

Cat. No.: B7971189
M. Wt: 259.03 g/mol
InChI Key: JQIPCVRSKRTNJH-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide is a chemical compound with the molecular formula C7H6BF3KNO3. It is a boron-containing compound that is often used in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in many scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide typically involves the reaction of 4-methoxy-3-nitrophenylboronic acid with potassium fluoride and trifluoroborane. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different boron-containing species.

    Reduction: It can be reduced to form simpler boron compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can lead to a variety of substituted boron compounds.

Scientific Research Applications

Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide has several scientific research applications, including:

Mechanism of Action

The mechanism by which potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the formation of a carbon-carbon bond through a palladium-catalyzed process. The trifluoroborate group enhances the reactivity and stability of the compound, making it an effective reagent in these reactions .

Comparison with Similar Compounds

Potassium trifluoro(4-methoxy-3-nitrophenyl)boranuide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and beyond.

Properties

IUPAC Name

potassium;trifluoro-(4-methoxy-3-nitrophenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3NO3.K/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIPCVRSKRTNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC)[N+](=O)[O-])(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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